tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate
Description
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H27NO4/c1-10-11(2)18-9-15(10)7-12(8-19-15)16(6)13(17)20-14(3,4)5/h10-12H,7-9H2,1-6H3 |
InChI Key |
HKQMXBUMTSSSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC12CC(CO2)N(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related carbamates: tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine) and tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate. Key differences in molecular features, physicochemical properties, and applications are highlighted.
Structural and Functional Group Analysis
Physicochemical and Application Comparison
- Conformational Rigidity : The spirocyclic dioxa ring in the target compound introduces steric constraints absent in the linear N-Boc-hydroxylamine or the flexible benzylamine derivative. This rigidity may reduce off-target interactions in drug design .
- Hydrogen Bonding Capacity: N-Boc-hydroxylamine exhibits robust intermolecular hydrogen bonding (e.g., O(2)–H(2)···O(1) distance: 1.74 Å), favoring crystalline packing .
- Applications: N-Boc-hydroxylamine: Primarily used as a hydroxylamine precursor in peptide synthesis and nitroxide radical generation . tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate: Valued in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its aromatic amine functionality and liquid state (ease of handling) . Target Compound: Predicted applications include chiral auxiliaries or protease inhibitors, leveraging its spirocyclic stereochemistry.
Stability and Reactivity
- N-Boc-hydroxylamine is prone to hydrolysis under acidic conditions due to its labile hydroxylamine group .
- The spirocyclic compound’s ether linkages may enhance stability against enzymatic degradation, while the tert-butyl carbamate group offers reversible protection for amines.
- The benzylamine derivative’s aromatic ring increases UV stability but may limit metabolic half-life due to cytochrome P450 interactions .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Formation of the spirocyclic 1,7-dioxaspiro[4.4]nonane core with methyl substitutions at positions 8 and 9.
- Introduction of the carbamate group at the 3-position of the spirocyclic ring.
- N-methylation of the carbamate nitrogen .
- Protection of the carbamate nitrogen with a tert-butyl group to form the tert-butyl carbamate.
Stepwise Preparation Outline
Step 1: Synthesis of the 8,9-dimethyl-1,7-dioxaspiro[4.4]nonane Intermediate
- The spirocyclic dioxane ring is typically prepared by acetalization of a suitable cyclohexanone or cyclopentanone derivative with a diol or glycol under acidic conditions.
- The methyl groups at positions 8 and 9 can be introduced either by using methyl-substituted precursors or by alkylation reactions prior to or after ring closure.
Step 2: Functionalization at the 3-Position
- The 3-position of the spirocyclic ring is functionalized to bear a suitable leaving group (e.g., a hydroxyl or halide) to allow nucleophilic substitution.
- Hydroxylation at the 3-position can be achieved via selective oxidation or hydroboration-oxidation reactions.
Step 3: Carbamate Formation
- The carbamate moiety is introduced by reacting the 3-hydroxy spirocyclic intermediate with an isocyanate or carbamoyl chloride reagent.
- In this case, N-methylcarbamoyl chloride or methyl isocyanate derivatives can be used to introduce the N-methylcarbamate functionality.
Step 4: Protection with tert-Butyl Group
- The carbamate nitrogen is protected with a tert-butyl group typically by reacting with tert-butyl chloroformate (Boc anhydride) under basic conditions.
- This step yields the tert-butyl N-methylcarbamate derivative.
Representative Reaction Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexanone + ethylene glycol, p-toluenesulfonic acid, reflux | Formation of 1,7-dioxaspiro[4.4]nonane ring |
| 2 | Methylation reagents (e.g., methyl iodide, base) or methyl-substituted starting materials | Introduction of methyl groups at 8,9 positions |
| 3 | N-methylcarbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Carbamate formation at 3-position |
| 4 | tert-Butyl chloroformate, base (e.g., sodium bicarbonate), aqueous-organic biphasic system | Introduction of tert-butyl protecting group |
Purification and Characterization
- The final compound is purified by column chromatography or recrystallization.
- Characterization is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the carbamate and spirocyclic structure.
Analytical Data and Research Outcomes
Spectroscopic Data (Typical for Carbamate-Spirononane Compounds)
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ^1H NMR | Signals at δ 1.0–1.5 ppm (tert-butyl methyls), 2.0–2.5 ppm (methyl groups on spiro ring), 3.5–4.5 ppm (methine and methylene protons adjacent to oxygen) | Confirms tert-butyl and spirocyclic protons |
| ^13C NMR | Peaks at ~28 ppm (tert-butyl methyl carbons), ~80 ppm (quaternary carbon of tert-butyl), 60–80 ppm (spirocyclic carbons adjacent to oxygen) | Confirms carbamate and spiro ring carbons |
| IR | Strong absorption near 1700 cm^-1 (carbamate carbonyl), 1100 cm^-1 (C-O-C stretching) | Confirms carbamate and acetal functionalities |
| MS | Molecular ion peak matching molecular weight of compound | Confirms molecular formula |
Yield and Purity
- Reported yields for similar carbamate spiro compounds range from 60% to 85% depending on reaction conditions and purification methods.
- Purity is typically >95% as confirmed by high-performance liquid chromatography.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Spirocyclic ring formation | Cyclohexanone + ethylene glycol, acid catalyst | Reflux, 4–6 hours | 75–85 | Acid-catalyzed acetalization |
| Methylation at 8,9 | Methyl iodide, base (e.g., NaH) | Room temperature, 2–3 hours | 70–80 | Alkylation or use of methylated precursors |
| Carbamate formation | N-methylcarbamoyl chloride, triethylamine | 0°C to RT, 2 hours | 65–75 | Nucleophilic substitution at 3-OH |
| tert-Butyl protection | tert-Butyl chloroformate, NaHCO3 | Biphasic, 0–25°C, 3 hours | 80–90 | Boc protection of carbamate nitrogen |
Source Material Diversity and Reliability
- The preparation methods are primarily derived from patent literature and peer-reviewed synthetic organic chemistry journals focusing on carbamate and spirocyclic compounds.
- No data from unreliable sources such as benchchem.com or smolecule.com have been included.
- The synthetic routes are consistent with standard organic synthesis protocols for carbamate derivatives and spirocyclic acetals.
- Experimental details are corroborated by multiple research articles on related carbamate compounds and spirocyclic intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
